molecular formula C12H7NO3 B154568 10H-phenoxazine-2,3-dione CAS No. 1915-49-7

10H-phenoxazine-2,3-dione

Cat. No. B154568
CAS RN: 1915-49-7
M. Wt: 213.19 g/mol
InChI Key: JILUVIVDEFRTKE-UHFFFAOYSA-N
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Description

10H-phenoxazine-2,3-dione is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a yellow crystalline solid that is soluble in organic solvents and is used as a precursor for the synthesis of various compounds.

Mechanism Of Action

The mechanism of action of 10H-phenoxazine-2,3-dione is not fully understood. However, it is believed to act as a radical scavenger, which helps to prevent oxidative damage to cells. It has also been shown to have anti-inflammatory and antitumor properties.

Biochemical And Physiological Effects

10H-phenoxazine-2,3-dione has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which help to prevent oxidative damage to cells. It has also been shown to have anti-inflammatory and antitumor properties. Additionally, it has been shown to have neuroprotective effects, which help to prevent damage to the nervous system.

Advantages And Limitations For Lab Experiments

10H-phenoxazine-2,3-dione has several advantages for lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. It is also stable and can be stored for long periods without degradation. However, it has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research and development of 10H-phenoxazine-2,3-dione. One potential area of research is the development of new synthetic methods for the compound, which could lead to improved yields and lower costs. Another area of research is the exploration of its potential applications in the field of material science, where it could be used as a precursor for the synthesis of new materials with unique properties. Additionally, there is potential for the development of new drugs based on 10H-phenoxazine-2,3-dione, particularly in the field of anticancer therapy.
Conclusion:
In conclusion, 10H-phenoxazine-2,3-dione is a versatile compound with potential applications in various fields, including material science, organic chemistry, and medicinal chemistry. Its antioxidant, anti-inflammatory, and antitumor properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.

Synthesis Methods

The synthesis of 10H-phenoxazine-2,3-dione can be achieved through various methods, including the oxidation of phenoxazine with potassium permanganate, the reaction of phenoxazine with nitric acid, and the reaction of phenoxazine with sulfuric acid. The most common method for synthesizing 10H-phenoxazine-2,3-dione is the oxidation of phenoxazine with potassium permanganate. This method is preferred due to its simplicity and high yield.

Scientific Research Applications

10H-phenoxazine-2,3-dione has been extensively studied for its potential applications in various fields, including material science, organic chemistry, and medicinal chemistry. It is used as a precursor for the synthesis of various compounds, including dyes, pigments, and pharmaceuticals. Its applications in organic chemistry include its use as a reagent for the synthesis of various compounds, including indoles and quinolines. In medicinal chemistry, it is used as a building block for the synthesis of various drugs, including anticancer agents.

properties

CAS RN

1915-49-7

Product Name

10H-phenoxazine-2,3-dione

Molecular Formula

C12H7NO3

Molecular Weight

213.19 g/mol

IUPAC Name

10H-phenoxazine-2,3-dione

InChI

InChI=1S/C12H7NO3/c14-9-5-8-12(6-10(9)15)16-11-4-2-1-3-7(11)13-8/h1-6,13H

InChI Key

JILUVIVDEFRTKE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC3=CC(=O)C(=O)C=C3O2

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC(=O)C(=O)C=C3O2

synonyms

2-hydroxyisophenoxazin-3-one

Origin of Product

United States

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